molecular formula C18H19FN2O B2628906 (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone CAS No. 1796970-25-6

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone

Cat. No. B2628906
CAS RN: 1796970-25-6
M. Wt: 298.361
InChI Key: SDMKQEXTKGUCDT-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of azepane derivatives and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Antimicrobial Activity

A study by Kumar et al. (2012) synthesized a series of compounds structurally related to (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone, showing good antimicrobial activity, comparable to standard drugs such as ciprofloxacin and fluconazole. Methoxy group-containing compounds exhibited particularly high activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Molecular Structure and Physicochemical Properties

Huang et al. (2021) conducted a study on similar compounds, focusing on their molecular structure using density functional theory (DFT). The research revealed insights into molecular electrostatic potential and frontier molecular orbitals, contributing to the understanding of physicochemical properties of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Spectroscopic Properties

Al-Ansari (2016) explored the spectroscopic properties of structurally related compounds in various solvents. The study's focus on electronic absorption, excitation, and fluorescence properties enhances the understanding of these compounds in different environmental conditions (Al-Ansari, 2016).

Crystal Structure Analysis

Lakshminarayana et al. (2009) investigated a related compound, focusing on its crystal structure. The study provided insights into the compound's molecular interactions and spatial configuration, which are crucial for understanding its chemical behavior (Lakshminarayana, Prasad, Venu, Manuprasad, Sridhar, & Shashikanth, 2009).

Serotonin Receptor Studies

Blanckaert et al. (2007) explored compounds related to (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone for their potential as SPECT tracers for the serotonin 5-HT2A receptor. This research contributes to the understanding of these compounds' potential applications in brain imaging and neurological studies (Blanckaert, Burvenich, Devos, & Slegers, 2007).

properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-6-4-14(5-7-17)16-3-1-2-12-21(13-16)18(22)15-8-10-20-11-9-15/h4-11,16H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMKQEXTKGUCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone

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